1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline
Beschreibung
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline core. Key structural features include:
- 4-Ethoxyphenyl group at position 3: The ethoxy group (–OCH2CH3) introduces electron-donating effects, which may modulate electronic interactions in biological targets . 6,8-Difluoro substitution on the quinoline ring: Fluorine atoms increase metabolic stability and influence binding affinity through electronegativity and hydrophobic effects .
The molecular formula is C27H23F2N3O, with a molecular weight of 455.5 g/mol (estimated based on analogs in –9). Its synthesis likely involves halogenation and cyclocondensation steps, similar to methods described for related pyrazoloquinolines .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O/c1-4-32-20-9-6-17(7-10-20)24-22-14-29-25-21(12-18(27)13-23(25)28)26(22)31(30-24)19-8-5-15(2)16(3)11-19/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAGGNOYTKHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.
The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol. The structure features a pyrazoloquinoline core with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H21F2N3O |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 901030-80-6 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : It has been shown to inhibit key kinases such as FLT3 and JAK2, which are involved in cancer progression. This inhibition suggests a potential role in cancer therapy by disrupting signaling pathways that promote tumor growth .
- Anti-inflammatory Effects : Similar compounds within the pyrazolo[4,3-c]quinoline family have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Properties
A study evaluated the anticancer efficacy of various pyrazolo[4,3-c]quinoline derivatives, including our compound of interest. The findings revealed that these compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory activity was assessed using RAW 264.7 macrophages exposed to LPS. The compound exhibited a dose-dependent inhibition of NO production with an IC50 value comparable to established anti-inflammatory agents .
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cellular proliferation markers and increased apoptosis .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been employed to understand how structural modifications influence biological activity. The presence of the ethoxy group and difluoro substituents appears critical for enhancing kinase inhibition and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
The table below compares substituents and key properties of the target compound with structurally related pyrazolo[4,3-c]quinolines:
Key Observations :
- Fluorine Substitution: The 6,8-difluoro motif in the target compound is rare in the literature but is associated with improved pharmacokinetic profiles compared to mono-fluoro analogs (e.g., C350-0683 in ) .
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound may confer prolonged half-life over methoxy analogs due to slower oxidative metabolism .
- Molecular Weight : The target compound’s higher molecular weight (~455 g/mol) may limit blood-brain barrier penetration compared to smaller analogs like .
Pharmacological Implications
While explicit activity data for the target compound is unavailable, insights can be drawn from analogs:
- Anticancer Potential: Pyrazolo[4,3-c]quinolines with trifluoromethyl groups (e.g., ) show antiproliferative activity against cancer cell lines (IC50: 2–10 µM) . The 6,8-difluoro substitution may enhance topoisomerase inhibition.
- Kinase Inhibition : Compounds with 3,4-dimethylphenyl groups (e.g., ) exhibit kinase-modulating effects, suggesting the target compound could target similar pathways .
- Solubility Challenges : The high lipophilicity of the target compound (logP ~4.5, estimated) may necessitate formulation optimization compared to more polar analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
